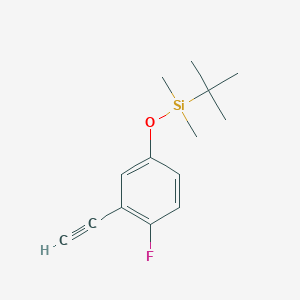
(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane
説明
“(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the CAS Number: 2187435-17-0. It has a molecular weight of 250.39 . The IUPAC name for this compound is tert-butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H19FOSi/c1-7-11-10-12 (8-9-13 (11)15)16-17 (5,6)14 (2,3)4/h1,8-10H,2-6H3 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More detailed physical and chemical properties were not available in the search results.科学的研究の応用
Catalysis and Polymerization :
- Kobayashi et al. (2002) describe a method for ethynylating phenols at the ortho position, which can be applied to various substituted phenols, yielding ortho-ethynylated products in high yields. This process involves the addition of phenoxygallium to haloethyne, followed by the elimination of GaCl3, suggesting potential applications in catalysis and material synthesis (Kobayashi, Arisawa, & Yamaguchi, 2002).
Synthesis of Fluorinated Compounds :
- Pomeisl et al. (2007) discuss the transformation of (E)- and (Z)-2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones. This process involves acid-catalyzed cyclization and Z/E photoisomerization, suggesting potential applications in the synthesis of novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Organic Synthesis and Molecular Design :
- Demircan (2014) reports on palladium-catalyzed intra/intermolecular cascade cross couplings incorporating bicyclopropylidene. This study involves compounds related to (3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane, indicating its utility in complex organic synthesis and molecular design (Demircan, 2014).
Electrochemical Applications :
- Sawaguchi, Fukuhara, & Yoneda (2001) explored the anodic fluorination of 2,6-di-tert-butylphenols. Their findings reveal novel insights into the electrochemical oxidative fluorination mechanism, suggesting possible applications in electrochemistry and material science (Sawaguchi, Fukuhara, & Yoneda, 2001).
Photophysical and Antioxidant Properties :
- Makawana & Singh (2020) conducted a study on dendrimers with a common benzenetricarbonyl core. They observed superhydrophobic properties and scavenging activities, indicating potential applications in materials science for developing novel antioxidants and investigating structure-property relationships in organic compounds (Makawana & Singh, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P260;P280, suggesting that use should be in well-ventilated areas, exposure or inhalation should be avoided, and protective gloves/eye protection/face protection should be used .
特性
IUPAC Name |
tert-butyl-(3-ethynyl-4-fluorophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FOSi/c1-7-11-10-12(8-9-13(11)15)16-17(5,6)14(2,3)4/h1,8-10H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVSDGXCTIHEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


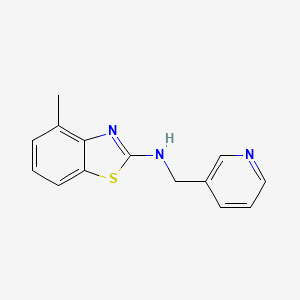
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)

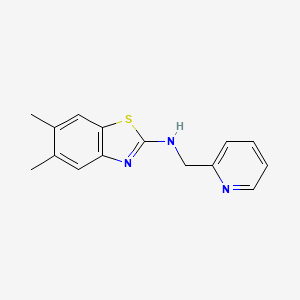

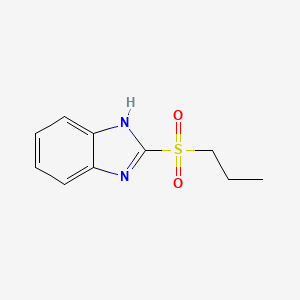
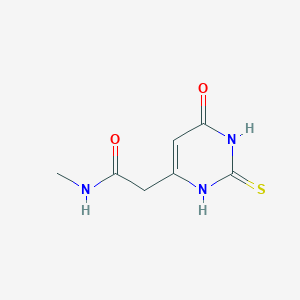
![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
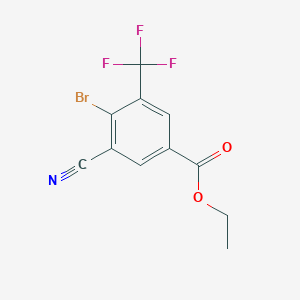

![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)
![Ethyl {[2-[amino(hydroxyimino)methyl]-5-(trifluoromethyl)pyridin-3-yl]oxy}acetate](/img/structure/B1415747.png)
